molecular formula C7H8N2O3S B026395 Methyl 2-ureidothiophene-3-carboxylate CAS No. 106666-44-8

Methyl 2-ureidothiophene-3-carboxylate

Cat. No. B026395
CAS RN: 106666-44-8
M. Wt: 200.22 g/mol
InChI Key: BOOPLNWLRHAPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ureidothiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is a heterocyclic molecule that contains both a thiophene ring and a urea functional group, which makes it a versatile building block for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of methyl 2-ureidothiophene-3-carboxylate is not well understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the disruption of cellular processes and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 2-ureidothiophene-3-carboxylate are still being studied, but it is believed to have various effects on the body, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-ureidothiophene-3-carboxylate in lab experiments is its versatility as a building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many future directions for the research and development of methyl 2-ureidothiophene-3-carboxylate, including the synthesis of new bioactive molecules, the development of new materials, and the investigation of its potential applications in various fields, such as drug discovery and materials science. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of methyl 2-ureidothiophene-3-carboxylate can be achieved through a multistep process that involves the reaction of thiophene-3-carboxylic acid with phosgene to form the corresponding acid chloride. This acid chloride is then reacted with methylamine to form the corresponding amide, which is subsequently treated with urea to give the final product.

Scientific Research Applications

Methyl 2-ureidothiophene-3-carboxylate has found applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive molecules, including antitumor agents, antiviral agents, and antibacterial agents.

properties

CAS RN

106666-44-8

Product Name

Methyl 2-ureidothiophene-3-carboxylate

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

methyl 2-(carbamoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C7H8N2O3S/c1-12-6(10)4-2-3-13-5(4)9-7(8)11/h2-3H,1H3,(H3,8,9,11)

InChI Key

BOOPLNWLRHAPOU-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1)NC(=O)N

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)N

synonyms

3-Thiophenecarboxylicacid,2-[(aminocarbonyl)amino]-,methylester(9CI)

Origin of Product

United States

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